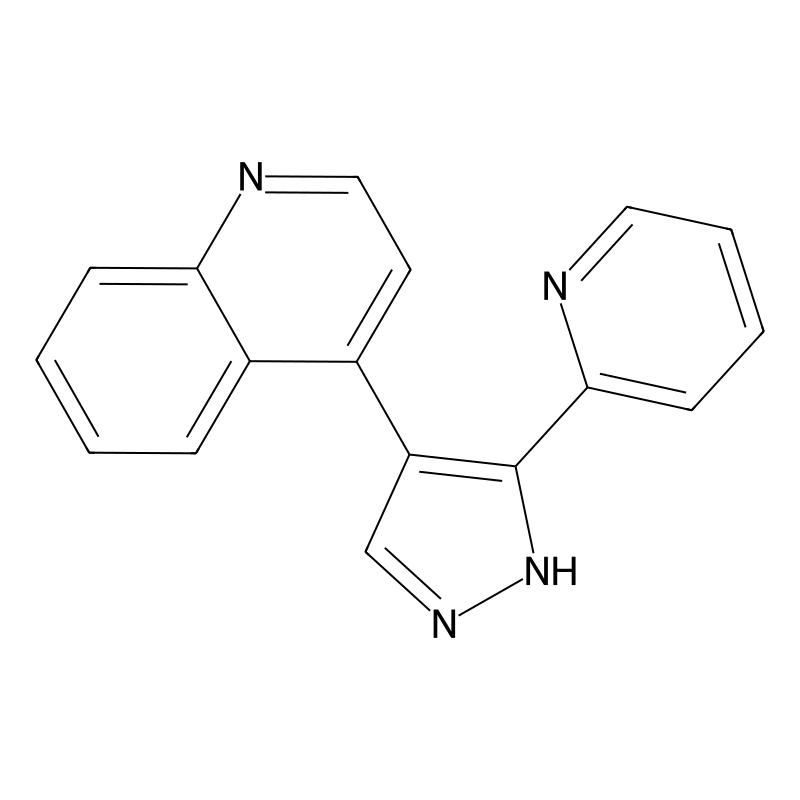

LY-364947

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Inhibition of Transforming Growth Factor Beta Receptor 1 (TGF-β R1)

4-(3-Pyridin-2-YL-1H-pyrazol-4-YL)quinoline, also known as LY364947, is a small molecule inhibitor of TGF-β receptor 1 (TGF-β R1) [, ]. TGF-β is a signaling protein involved in various cellular processes, including cell proliferation, differentiation, and migration. Dysregulation of TGF-β signaling has been implicated in various diseases, including cancer, fibrosis, and autoimmune disorders [].

Studies have shown that LY364947 selectively inhibits TGF-β R1 with high potency, exhibiting an IC₅₀ (half maximal inhibitory concentration) value of 59 nM. This indicates that the compound can effectively block TGF-β signaling at low concentrations []. In comparison, LY364947 displays weaker inhibitory activity against other related kinases, such as TGF-β RII (IC₅₀ = 400 nM), p38 MAPK (IC₅₀ = 740 nM), and mixed lineage kinase-7 (MLK-7; IC₅₀ = 1,400 nM) []. This selectivity suggests that LY364947 may have fewer off-target effects compared to broad-spectrum kinase inhibitors.

Potential Therapeutic Applications

Due to its ability to inhibit TGF-β signaling, LY364947 has been explored as a potential therapeutic agent for various diseases where TGF-β plays a pathogenic role. These include:

- Cancer: TGF-β signaling can promote tumor growth, invasion, and metastasis. Therefore, LY364947 is being investigated as a potential anti-cancer drug, either alone or in combination with other therapies [].

- Fibrosis: TGF-β is a major driver of fibrosis, a condition characterized by excessive deposition of extracellular matrix proteins in organs. LY364947 may offer therapeutic benefit in various fibrotic diseases, such as liver fibrosis and pulmonary fibrosis [].

- Autoimmune Disorders: TGF-β can suppress immune response. In some autoimmune diseases, however, excessive TGF-β signaling may contribute to the pathology. Therefore, LY364947 may be explored for the treatment of certain autoimmune conditions [].

LY-364947, also known as HTS466284, is a potent and selective inhibitor of transforming growth factor-beta receptor type I (TGFβR-I). It is characterized by its ability to competitively inhibit ATP binding, thus blocking the kinase activity of TGFβR-I. The compound has a molecular formula of C₁₇H₁₂N₄ and a molecular weight of 272.3 g/mol. Its CAS number is 396129-53-6, and it has shown significant promise in various biological studies related to cancer and fibrosis.

LY-364947 functions primarily through the inhibition of the TGFβ signaling pathway. In biochemical assays, it has demonstrated an IC50 value of 59 nM against TGFβR-I, indicating its strong potency in inhibiting this receptor's kinase activity. The compound also inhibits other kinases, including TGFβR-II (IC50: 0.4 μM) and casein kinase 1 delta (CK1δ) (IC50: 0.22 μM), showcasing a degree of selectivity within its inhibitory profile .

The mechanism of action involves the prevention of Smad protein phosphorylation, which is crucial for TGFβ-mediated signal transduction. Specifically, LY-364947 inhibits the phosphorylation of Smad2 and Smad3, thereby disrupting downstream signaling events that lead to processes such as epithelial-mesenchymal transition (EMT) in various cell types .

LY-364947 has been extensively studied for its biological activity in various models. In vitro studies have shown that it can prevent TGF-β-induced EMT in NMuMG cells at concentrations as low as 2 μM. Additionally, at a concentration of 3 μM, it induces the expression of lymphatic markers such as Prox1 and LYVE-1 in human dermal lymphatic endothelial cells (HDLECs) after 24 hours .

In vivo studies indicate that administration of LY-364947 enhances lymphangiogenesis in tumor tissues and chronic peritonitis models, suggesting its potential role in modulating lymphatic function during pathological conditions .

LY-364947 is primarily utilized in research settings to investigate the role of TGFβ signaling in various diseases, including cancer and fibrotic disorders. Its application extends to:

- Cancer Research: Studying the effects on tumor growth and metastasis.

- Fibrosis Studies: Exploring therapeutic avenues for fibrotic diseases by modulating TGFβ signaling.

- Lymphangiogenesis: Investigating its effects on lymphatic system development and function.

Due to its specificity for TGFβR-I, LY-364947 serves as a valuable tool for dissecting the complexities of TGFβ-mediated pathways in cellular biology .

Interaction studies involving LY-364947 have focused on its effects on various cellular pathways influenced by TGFβ signaling. The compound has been shown to alter levels of phosphorylated Akt and nuclear Foxo3a in leukemia-initiating cells, indicating cross-talk between different signaling pathways when TGFβR-I is inhibited . Furthermore, it has been reported to inhibit colony-forming abilities in leukemia models when co-cultured with stromal cells, highlighting its potential therapeutic implications in hematological malignancies .

Several compounds share structural or functional similarities with LY-364947, particularly those targeting the TGFβ signaling pathway or related kinases. Here are some notable examples:

| Compound Name | Target | IC50 (nM) | Unique Features |

|---|---|---|---|

| SB431542 | TGFβR-I | 20 | Selective inhibitor with broad applications in cancer research. |

| Galunisertib | TGFβR-I | 100 | Used in clinical trials for liver cancer; less selective than LY-364947. |

| SD208 | TGFβR-I | 20 | Known for its use in preclinical models; similar mechanism but different pharmacokinetics. |

| A83-01 | ALK5 (TGFβR-I) | 100 | Often used in embryonic stem cell research; affects differentiation pathways. |

LY-364947 is unique due to its high selectivity for TGFβR-I compared to other compounds listed above, which may exhibit broader kinase inhibition profiles or lower potency against the same target . This specificity makes LY-364947 particularly valuable for research focused on delineating the roles of TGFβ signaling without significant off-target effects.

LY-364947, systematically named 4-[3-(2-pyridinyl)-1H-pyrazol-4-yl]quinoline, represents a sophisticated heterocyclic compound requiring careful consideration of synthetic strategies [1] [2] [3]. The compound features a quinoline core linked to a pyrazole ring system, which in turn bears a pyridine substituent, creating a complex tricyclic framework that demands strategic synthetic planning.

Convergent Synthetic Approaches

The most efficient synthetic routes to LY-364947 employ convergent strategies that construct the pyrazole-quinoline framework through strategic bond formation between pre-formed heterocyclic units [4] [5]. These approaches typically involve the coupling of appropriately functionalized quinoline and pyrazole derivatives, allowing for greater synthetic flexibility and improved overall yields compared to linear synthetic sequences.

The primary synthetic strategy involves the formation of the critical carbon-carbon bond between the quinoline and pyrazole rings. This can be achieved through several complementary methodologies, including palladium-catalyzed cross-coupling reactions, direct arylation protocols, and condensation-cyclization sequences [6] [7] [8]. Each approach offers distinct advantages in terms of substrate scope, reaction conditions, and scalability considerations.

Cross-Coupling Methodologies

Suzuki-Miyaura cross-coupling reactions represent the most widely employed method for constructing the quinoline-pyrazole linkage in LY-364947 [6] [7] [9]. This methodology involves the palladium-catalyzed coupling of quinoline boronic acids or esters with appropriately halogenated pyrazole derivatives, or alternatively, the coupling of pyrazole boronic acid derivatives with haloquinolines [8] [10].

The reaction typically employs palladium(0) catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium acetate in combination with phosphine ligands. Base selection is critical, with potassium carbonate, sodium carbonate, or cesium carbonate being commonly employed in polar aprotic solvents such as dimethylformamide, dimethoxyethane, or toluene-water mixtures [9] [11]. Reaction temperatures typically range from 80-120°C, with reaction times varying from 4-24 hours depending on substrate reactivity and catalyst loading.

Direct Cyclization Strategies

Alternative synthetic approaches involve the direct construction of the pyrazole ring on pre-formed quinoline scaffolds through cyclization reactions [4] [12] [13]. These methodologies typically employ quinoline-4-carboxaldehyde derivatives as starting materials, which undergo condensation with hydrazine derivatives followed by cyclization to form the desired pyrazole-quinoline framework.

The cyclization approach offers advantages in terms of atom economy and reduced synthetic steps, particularly when starting from readily available quinoline precursors. However, regioselectivity control and functional group tolerance can present challenges that must be carefully managed through appropriate reaction conditions and substrate selection [14] [15].

Chemical Intermediates and Precursors

Quinoline Building Blocks

The synthesis of LY-364947 requires access to appropriately functionalized quinoline derivatives that can serve as coupling partners or cyclization precursors [4] [16]. Key quinoline intermediates include 4-bromoquinoline, 4-chloroquinoline, quinoline-4-boronic acid, and quinoline-4-carboxaldehyde, each offering different synthetic opportunities and challenges.

4-Bromoquinoline serves as an excellent electrophilic partner in cross-coupling reactions due to the favorable reactivity of the carbon-bromine bond toward oxidative addition with palladium catalysts. This intermediate can be prepared through direct bromination of quinoline using bromine or N-bromosuccinimide under appropriate conditions, though regioselectivity control requires careful optimization of reaction parameters [10] [16].

Quinoline-4-boronic acid and related boronic esters represent nucleophilic coupling partners that can participate in Suzuki-Miyaura reactions with halogenated pyrazole derivatives. These boronic acid derivatives are typically prepared through palladium-catalyzed borylation of 4-haloquinolines using bis(pinacolato)diboron or related borylating agents [9] [10].

Pyrazole Precursors

The pyrazole component of LY-364947 requires the incorporation of a 2-pyridyl substituent at the 3-position of the pyrazole ring. This structural requirement necessitates the use of appropriately substituted pyrazole precursors or the development of synthetic methods for introducing the pyridine functionality during pyrazole formation [17] [18] [6].

3-(2-Pyridyl)-1H-pyrazole represents a key intermediate that can be prepared through condensation of 2-pyridylhydrazine with appropriate 1,3-dicarbonyl compounds or through cyclization of 2-pyridylacetone oxime derivatives. Alternative approaches involve the use of 2-pyridinecarboxaldehyde in multicomponent reactions with hydrazine derivatives and activated methylene compounds [13] [19] [15].

The preparation of halogenated pyrazole derivatives suitable for cross-coupling reactions requires careful functional group manipulation to introduce appropriate leaving groups while maintaining the integrity of the pyrazole ring system. 4-Bromo-3-(2-pyridyl)-1H-pyrazole can be prepared through direct bromination or through synthetic sequences involving brominated precursors [8] [11].

Boronic Acid Derivatives

The success of Suzuki-Miyaura coupling approaches depends critically on the availability of high-quality boronic acid derivatives with appropriate reactivity profiles. Both quinoline boronic acids and pyrazole boronic acids have been employed in the synthesis of LY-364947, with each offering distinct advantages and limitations [6] [9] [10].

The stability and reactivity of boronic acid derivatives under cross-coupling conditions requires careful consideration of reaction parameters, including pH, temperature, and solvent selection. Boronic esters, particularly pinacol esters, often provide superior stability and reactivity compared to the free boronic acids, making them preferred coupling partners in many synthetic applications [9] [10].

Analytical Methods for Purity Assessment

High Performance Liquid Chromatography Methods

High Performance Liquid Chromatography (HPLC) represents the primary analytical method for purity assessment and quantitative analysis of LY-364947 [20] [21] [22]. A validated reverse-phase HPLC method has been developed specifically for the simultaneous analysis of LY-364947 and related compounds, utilizing a C18 column with gradient elution and ultraviolet detection [22].

The optimized HPLC method employs a mobile phase consisting of potassium dihydrogen phosphate buffer (10 mM) and methanol, with gradient elution to achieve optimal separation of LY-364947 from potential impurities and degradation products. Detection is performed at dual wavelengths of 266 nm and 228 nm, with retention times of approximately 11.34 minutes for LY-364947 [20] [22].

The method validation encompasses linearity assessment over the concentration range of 0.1-100 μg/mL, with correlation coefficients exceeding 0.999. Precision studies demonstrate relative standard deviations of less than 2.0% for both intra-day and inter-day measurements. Accuracy studies show recovery percentages between 98-102%, confirming the reliability of the analytical method [21] [22].

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) spectroscopy provides essential structural confirmation and purity assessment capabilities for LY-364947 [4] [12]. Both proton (¹H) and carbon-13 (¹³C) NMR techniques are employed to verify the molecular structure and identify potential impurities or degradation products.

¹H NMR analysis in dimethyl sulfoxide-d₆ reveals characteristic signals for the quinoline aromatic protons (δ 7.4-8.8 ppm), pyrazole proton (δ 8.2 ppm), and pyridine aromatic protons (δ 7.3-8.6 ppm). The integration patterns and coupling constants provide confirmation of the expected molecular structure and can detect the presence of structural impurities at levels as low as 1-2% [4] [12].

Mass spectrometry techniques, particularly electrospray ionization mass spectrometry (ESI-MS), provide molecular weight confirmation and structural elucidation capabilities. The molecular ion peak at m/z 273 [M+H]⁺ confirms the expected molecular weight of 272.3 g/mol for LY-364947. Tandem mass spectrometry (MS/MS) fragmentation patterns provide additional structural confirmation and can identify specific impurity structures [23] [24].

Physical Property Determination

Melting point determination serves as a simple yet effective method for identity confirmation and purity assessment of LY-364947 [1] [25]. The compound exhibits a melting point above 230°C with decomposition, and significant deviations from this range can indicate the presence of impurities or degradation products.

Infrared (IR) spectroscopy provides functional group identification and structural confirmation through characteristic absorption bands. The IR spectrum of LY-364947 exhibits characteristic bands for aromatic C-H stretching (3000-3100 cm⁻¹), aromatic C=C and C=N stretching (1450-1650 cm⁻¹), and pyrazole N-H stretching (3100-3300 cm⁻¹) [26] [17].

Ultraviolet-visible (UV-Vis) spectroscopy reveals characteristic absorption maxima at 229 nm and 283 nm, which are consistent with the extended aromatic conjugation present in the quinoline-pyrazole system. These absorption characteristics can be utilized for quantitative analysis and purity assessment when combined with appropriate calibration standards [26].

Scale-up Considerations for Laboratory Production

Reaction Engineering Considerations

The scale-up of LY-364947 synthesis from laboratory to pilot or production scale requires careful consideration of reaction engineering principles to maintain product quality and yield while ensuring safe and economical operation [27]. Heat transfer limitations become increasingly important as reaction volumes increase, particularly for exothermic cross-coupling reactions that may require careful temperature control to prevent side reactions or catalyst deactivation.

Mixing efficiency represents a critical parameter that must be optimized during scale-up to ensure uniform reactant distribution and consistent reaction outcomes. The transition from magnetic stirring in laboratory glassware to mechanical agitation systems in larger reactors requires consideration of mixing time, power input, and mass transfer characteristics to maintain equivalent reaction performance [27].

The choice of reactor design and materials of construction becomes increasingly important at larger scales. Stainless steel reactors with appropriate surface finishes are typically required for production operations, and compatibility with reaction solvents and reagents must be thoroughly evaluated. Pressure ratings and temperature capabilities must accommodate the process requirements while providing adequate safety margins [27].

Quality Control and Process Monitoring

The implementation of robust quality control systems becomes essential during scale-up to ensure consistent product quality and regulatory compliance. In-process monitoring techniques, including real-time HPLC analysis and spectroscopic methods, should be developed to track reaction progress and detect potential quality deviations [21] [28].

Process analytical technology (PAT) approaches can provide real-time monitoring of critical process parameters and enable rapid response to process variations. Near-infrared spectroscopy and other rapid analytical techniques can be employed to monitor reaction completion, product formation, and impurity levels throughout the production process [28] [29].

Statistical process control methods should be implemented to track process performance and identify trends that may indicate developing quality issues. Control charts and capability studies can provide early warning of process drift and enable proactive intervention to maintain product quality [28] [29].

Equipment and Infrastructure Requirements

The scale-up of LY-364947 production requires specialized equipment capable of handling the specific requirements of heterocyclic synthesis and cross-coupling chemistry. Reaction vessels must be equipped with appropriate temperature control systems, including heating and cooling capabilities to manage reaction exotherms and maintain optimal reaction temperatures [27].

Analytical laboratory infrastructure must be scaled appropriately to support increased production volumes while maintaining analytical turnaround times and quality standards. This includes sufficient HPLC and other analytical equipment capacity, as well as appropriate sample handling and storage systems [21] [22].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H301 (95%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (95%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Environmental Hazard

Wikipedia

Dates

2: Nassar K, Grisanti S, Tura A, Lüke J, Lüke M, Soliman M, Grisanti S. A TGF-β receptor 1 inhibitor for prevention of proliferative vitreoretinopathy. Exp Eye Res. 2014 Jun;123:72-86. doi: 10.1016/j.exer.2014.04.006. Epub 2014 Apr 15. PubMed PMID: 24742493.

3: Jaskova K, Pavlovicova M, Cagalinec M, Lacinova L, Jurkovicova D. TGFβ1 downregulates neurite outgrowth, expression of Ca2+ transporters, and mitochondrial dynamics of in vitro cerebellar granule cells. Neuroreport. 2014 Mar 26;25(5):340-6. doi: 10.1097/WNR.0000000000000106. PubMed PMID: 24535220.

4: Bansal SS, Celia C, Ferrati S, Zabre E, Ferrari M, Palapattu G, Grattoni A. Validated RP-HPLC method for the simultaneous analysis of gemcitabine and LY-364947 in liposomal formulations. Curr Drug Targets. 2013 Aug;14(9):1061-9. PubMed PMID: 23721184.

5: van Beuge MM, Prakash J, Lacombe M, Post E, Reker-Smit C, Beljaars L, Poelstra K. Enhanced effectivity of an ALK5-inhibitor after cell-specific delivery to hepatic stellate cells in mice with liver injury. PLoS One. 2013;8(2):e56442. doi: 10.1371/journal.pone.0056442. Epub 2013 Feb 18. PubMed PMID: 23441194; PubMed Central PMCID: PMC3575413.

6: Ueda K, Nakahara T, Mori A, Sakamoto K, Ishii K. Protective effects of TGF-β inhibitors in a rat model of NMDA-induced retinal degeneration. Eur J Pharmacol. 2013 Jan 15;699(1-3):188-93. doi: 10.1016/j.ejphar.2012.11.054. Epub 2012 Dec 7. PubMed PMID: 23220705.

7: Xu H, Yang F, Sun Y, Yuan Y, Cheng H, Wei Z, Li S, Cheng T, Brann D, Wang R. A new antifibrotic target of Ac-SDKP: inhibition of myofibroblast differentiation in rat lung with silicosis. PLoS One. 2012;7(7):e40301. doi: 10.1371/journal.pone.0040301. Epub 2012 Jul 3. PubMed PMID: 22802960; PubMed Central PMCID: PMC3389005.

8: Balzarini P, Benetti A, Invernici G, Cristini S, Zicari S, Caruso A, Gatta LB, Berenzi A, Imberti L, Zanotti C, Portolani N, Giulini SM, Ferrari M, Ciusani E, Navone SE, Canazza A, Parati EA, Alessandri G. Transforming growth factor-beta1 induces microvascular abnormalities through a down-modulation of neural cell adhesion molecule in human hepatocellular carcinoma. Lab Invest. 2012 Sep;92(9):1297-309. doi: 10.1038/labinvest.2012.94. Epub 2012 Jun 25. PubMed PMID: 22732936.

9: Hardee ME, Marciscano AE, Medina-Ramirez CM, Zagzag D, Narayana A, Lonning SM, Barcellos-Hoff MH. Resistance of glioblastoma-initiating cells to radiation mediated by the tumor microenvironment can be abolished by inhibiting transforming growth factor-β. Cancer Res. 2012 Aug 15;72(16):4119-29. doi: 10.1158/0008-5472.CAN-12-0546. Epub 2012 Jun 12. PubMed PMID: 22693253; PubMed Central PMCID: PMC3538149.

10: Singh V, Agrawal V, Santhiago MR, Wilson SE. Stromal fibroblast-bone marrow-derived cell interactions: implications for myofibroblast development in the cornea. Exp Eye Res. 2012 May;98:1-8. doi: 10.1016/j.exer.2012.03.006. Epub 2012 Mar 23. PubMed PMID: 22465408; PubMed Central PMCID: PMC3340470.

11: Suzuki Y, Ito Y, Mizuno M, Kinashi H, Sawai A, Noda Y, Mizuno T, Shimizu H, Fujita Y, Matsui K, Maruyama S, Imai E, Matsuo S, Takei Y. Transforming growth factor-β induces vascular endothelial growth factor-C expression leading to lymphangiogenesis in rat unilateral ureteral obstruction. Kidney Int. 2012 May;81(9):865-79. doi: 10.1038/ki.2011.464. Epub 2012 Jan 18. PubMed PMID: 22258325.

12: Dhasarathy A, Phadke D, Mav D, Shah RR, Wade PA. The transcription factors Snail and Slug activate the transforming growth factor-beta signaling pathway in breast cancer. PLoS One. 2011;6(10):e26514. doi: 10.1371/journal.pone.0026514. Epub 2011 Oct 20. PubMed PMID: 22028892; PubMed Central PMCID: PMC3197668.

13: Cabral H, Matsumoto Y, Mizuno K, Chen Q, Murakami M, Kimura M, Terada Y, Kano MR, Miyazono K, Uesaka M, Nishiyama N, Kataoka K. Accumulation of sub-100 nm polymeric micelles in poorly permeable tumours depends on size. Nat Nanotechnol. 2011 Oct 23;6(12):815-23. doi: 10.1038/nnano.2011.166. PubMed PMID: 22020122.

14: Vogt J, Traynor R, Sapkota GP. The specificities of small molecule inhibitors of the TGFß and BMP pathways. Cell Signal. 2011 Nov;23(11):1831-42. doi: 10.1016/j.cellsig.2011.06.019. Epub 2011 Jun 29. PubMed PMID: 21740966.

15: Gauger KJ, Chenausky KL, Murray ME, Schneider SS. SFRP1 reduction results in an increased sensitivity to TGF-β signaling. BMC Cancer. 2011 Feb 8;11:59. doi: 10.1186/1471-2407-11-59. PubMed PMID: 21303533; PubMed Central PMCID: PMC3041779.

16: Yoshioka N, Kimura-Kuroda J, Saito T, Kawamura K, Hisanaga S, Kawano H. Small molecule inhibitor of type I transforming growth factor-β receptor kinase ameliorates the inhibitory milieu in injured brain and promotes regeneration of nigrostriatal dopaminergic axons. J Neurosci Res. 2011 Mar;89(3):381-93. doi: 10.1002/jnr.22552. Epub 2010 Dec 22. PubMed PMID: 21259325.

17: Kimura-Kuroda J, Teng X, Komuta Y, Yoshioka N, Sango K, Kawamura K, Raisman G, Kawano H. An in vitro model of the inhibition of axon growth in the lesion scar formed after central nervous system injury. Mol Cell Neurosci. 2010 Feb;43(2):177-87. doi: 10.1016/j.mcn.2009.10.008. Epub 2009 Nov 6. PubMed PMID: 19897043.

18: Kano MR, Komuta Y, Iwata C, Oka M, Shirai YT, Morishita Y, Ouchi Y, Kataoka K, Miyazono K. Comparison of the effects of the kinase inhibitors imatinib, sorafenib, and transforming growth factor-beta receptor inhibitor on extravasation of nanoparticles from neovasculature. Cancer Sci. 2009 Jan;100(1):173-80. doi: 10.1111/j.1349-7006.2008.01003.x. Epub 2008 Nov 24. PubMed PMID: 19037999.

19: Fretz MM, Dolman ME, Lacombe M, Prakash J, Nguyen TQ, Goldschmeding R, Pato J, Storm G, Hennink WE, Kok RJ. Intervention in growth factor activated signaling pathways by renally targeted kinase inhibitors. J Control Release. 2008 Dec 18;132(3):200-7. doi: 10.1016/j.jconrel.2008.08.013. Epub 2008 Aug 27. PubMed PMID: 18793687.

20: Kano MR, Bae Y, Iwata C, Morishita Y, Yashiro M, Oka M, Fujii T, Komuro A, Kiyono K, Kaminishi M, Hirakawa K, Ouchi Y, Nishiyama N, Kataoka K, Miyazono K. Improvement of cancer-targeting therapy, using nanocarriers for intractable solid tumors by inhibition of TGF-beta signaling. Proc Natl Acad Sci U S A. 2007 Feb 27;104(9):3460-5. Epub 2007 Feb 16. PubMed PMID: 17307870; PubMed Central PMCID: PMC1800736.